![molecular formula C15H11ClFN5O B6481031 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide CAS No. 897615-31-5](/img/structure/B6481031.png)
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide
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Description
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide (N-CFT) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of the tetrazole group, and is also known as 4-fluoro-N-chloro-1-methyl-1H-tetrazole-5-ylmethylbenzamide. N-CFT is a white crystalline powder that is soluble in alcohol, methanol, and water. It has a melting point of 117-118°C and a boiling point of 281°C.
Scientific Research Applications
Antiviral Activity
This compound has a structure similar to certain sulfonamide derivatives, which have been shown to possess antiviral activity . Specifically, compounds with a similar structure have shown inhibitory activity against the tobacco mosaic virus .
Anti-allergic Activities
The compound’s structure is also similar to certain ® (-)-1- [ (4-chlorophenyl)phenylmethyl]piperazine derivatives, which have been designed, synthesized, and tested for in vivo anti-allergic activities .
Neurological Imaging
Functional Ultrasound Imaging (fUSI) is a novel technology for neurological imaging that utilizes neurovascular coupling to detect the functional activity of the central nervous system (CNS) with high spatiotemporal resolution and high sensitivity . While the direct connection of “F2070-1015” to fUSI is not clear, it’s possible that similar compounds could be used in this field.
properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O/c16-11-3-7-13(8-4-11)22-14(19-20-21-22)9-18-15(23)10-1-5-12(17)6-2-10/h1-8H,9H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAVFVVZSVXADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide |
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